Dihexa

Vue d'ensemble

Description

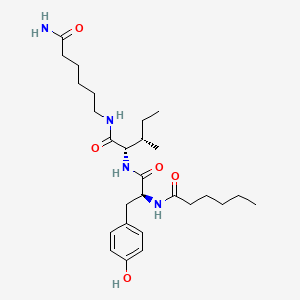

Dihexa, également connu sous le nom d'N-hexanoïque-tyrosine-isoleucine-(6) aminohexanoïque amide, est un oligopeptide dérivé de l'angiotensine IV. Il se lie avec une forte affinité au facteur de croissance des hépatocytes et potentialise son activité à son récepteur, c-Met. Ce composé a été trouvé pour améliorer significativement la fonction cognitive dans les modèles animaux de déficience mentale de type maladie d'Alzheimer .

Applications De Recherche Scientifique

Alzheimer's Disease

Dihexa has shown significant promise in improving cognitive function in animal models of Alzheimer's disease. In studies involving aged rats, this compound administration resulted in notable improvements in cognitive performance as measured by the Morris water maze test. Specifically, it increased the number of dendritic spines and synapses, indicating enhanced synaptic connectivity .

Key Findings:

- Cognitive Improvement: this compound-treated rats demonstrated improved spatial learning and memory retention.

- Synaptic Growth: Increased spine density was observed following this compound treatment, suggesting enhanced synaptic plasticity .

| Study | Model | Dosage | Cognitive Outcome |

|---|---|---|---|

| McCoy et al., 2013 | Aged rats | 2 mg/kg/day | Significant improvement in Morris water maze performance |

| Benoist et al., 2014 | APP/PS1 mice | Variable | Restoration of cognitive ability and increased neuronal cells |

Parkinson's Disease

Research also indicates that this compound may restore motor function in pre-clinical models of Parkinson's disease. In a study where this compound was administered either orally or via injection, it completely restored lost motor functions in rodent models exhibiting Parkinson-like symptoms .

Case Study Insights:

- Motor Function Recovery: this compound administration led to near-normal levels of tyrosine hydroxylase staining, indicating recovery of dopamine neurons after treatment .

- Neuroprotection: The compound's ability to stimulate new connections among nerve cells contributes to its neuroprotective effects.

Peripheral Nerve Regeneration

This compound's applications extend beyond central nervous system disorders; it is also being investigated for its role in promoting peripheral nerve regeneration. Studies have demonstrated that when combined with mesenchymal stem cells and other growth factors, this compound can enhance functional recovery following nerve injuries .

Research Highlights:

Mécanisme D'action

Target of Action

Dihexa, also known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is an oligopeptide drug derived from angiotensin IV . The primary targets of this compound are the hepatocyte growth factor (HGF) and its receptor, c-Met . HGF is a key nerve growth factor involved in various cellular processes, including those within the body, such as the nervous system .

Mode of Action

This compound binds with high affinity to HGF and potentiates its activity at its receptor, c-Met . By mimicking the effects of HGF, this compound can stimulate the c-Met receptor, leading to a cascade of events that promote neurogenesis and synaptic plasticity .

Biochemical Pathways

This compound activates the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. Activation of this pathway leads to a series of downstream effects that promote neurogenesis, cell development, and regeneration .

Pharmacokinetics

at up to 20 mg/kg dose . It has a long half-life of 12 days following i.v. administration and 8.8 days following i.p. administration in rats . This compound is also known to cross the blood-brain barrier based on rodent studies .

Result of Action

This compound has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It increases the neuronal cells and the expression of SYP protein in APP/PS1 mice . Furthermore, this compound decreases the activation of astrocytes and microglia, markedly reduces levels of the pro-inflammatory cytokines IL-1β and TNF-α and increases the levels of the anti-inflammatory cytokine IL-10 .

Analyse Biochimique

Biochemical Properties

Dihexa binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met . This interaction plays a crucial role in synaptic plasticity and neurotrophic support .

Cellular Effects

This compound has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It has been shown to improve cognitive function by enhancing memory and learning . This compound’s efficacy in improving neural connectivity and synaptic density points to its potential to significantly improve cognitive functions that have been compromised by disease or injury .

Molecular Mechanism

This compound’s mechanism of action involves the potentiation of hepatocyte growth factor (HGF) and its receptor, c-Met . This brain-derived neurotrophic function also prevents neurological disorders from forming . This compound’s unique mechanism of action distinguishes it within the field of neuropharmacology, particularly in its ability to tackle neurodegenerative diseases and cognitive impairments .

Temporal Effects in Laboratory Settings

While there is limited clinical data available on the long-term effects of this compound, it is still under research and not widely used in clinical settings .

Dosage Effects in Animal Models

In animal models of cognitive deficit, this compound improved performance on spatial working memory and passive avoidance tasks . It has been shown to improve cognitive function by enhancing memory and learning in people .

Metabolic Pathways

This compound is a derivative of angiotensin IV, which is part of the renin-angiotensin system that the aldosterone hormone is also a part of . By binding to hepatocyte growth factor (HGF), this compound increases HGF’s activity while lowering harmful chemical reactions in the body .

Transport and Distribution

This compound, a small molecule peptide, is particularly notable for its ability to penetrate the brain and facilitate the repair and growth of neurons, a critical aspect in addressing cognitive decline . This structure allows it to effectively cross the blood-brain barrier, a crucial feature for healthy brain function and neurological effectiveness .

Méthodes De Préparation

Dihexa est synthétisé par une série de réactions de couplage peptidique. La voie de synthèse implique le couplage de l'acide hexanoïque avec la tyrosine, suivi de l'addition de l'isoleucine et de l'acide aminohexanoïque. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et le 1-hydroxybenzotriazole dans un solvant organique comme le diméthylformamide . Les méthodes de production industrielle peuvent impliquer la synthèse peptidique en phase solide, qui permet l'assemblage efficace de la chaîne peptidique sur un support solide .

Analyse Des Réactions Chimiques

Dihexa subit principalement des réactions de formation de liaison peptidique et d'hydrolyse. Il est stable dans des conditions physiologiques et ne subit pas facilement d'oxydation ou de réduction. Les réactifs couramment utilisés dans sa synthèse comprennent la N,N'-diisopropylcarbodiimide, le 1-hydroxybenzotriazole et le diméthylformamide . Le principal produit formé à partir de ces réactions est le peptide this compound lui-même, qui peut être purifié en utilisant des techniques telles que la chromatographie liquide haute performance .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Il a été démontré qu'il améliorait la fonction cognitive et la mémoire dans les modèles animaux de la maladie d'Alzheimer . En biologie cellulaire, this compound a été trouvé pour promouvoir la neurogenèse et protéger contre les dommages tissulaires . Sa capacité à améliorer la connectivité synaptique et à promouvoir la croissance de nouveaux neurones en fait un outil précieux pour l'étude de la fonction cérébrale et de la neuroplasticité .

Mécanisme d'action

This compound exerce ses effets en se liant et en activant le récepteur du facteur de croissance des hépatocytes, c-Met . Cette activation stimule la croissance et le développement de nouveaux neurones et synapses, améliorant la fonction cognitive, la formation de la mémoire et la capacité d'apprentissage . De plus, this compound soutient la survie et la fonction des neurones et synapses existants, protégeant potentiellement le cerveau des dommages causés par des affections comme la maladie d'Alzheimer et les traumatismes crâniens . L'activation du récepteur c-Met déclenche également des voies de signalisation en aval telles que la voie PI3K/AKT, qui joue un rôle crucial dans la survie cellulaire et la neuroprotection .

Comparaison Avec Des Composés Similaires

Dihexa est unique en sa capacité à traverser la barrière hémato-encéphalique et à cibler directement le récepteur du facteur de croissance des hépatocytes . Des composés similaires comprennent le facteur neurotrophique dérivé du cerveau, qui favorise également la croissance et le développement des neurones mais n'a pas la même capacité à traverser la barrière hémato-encéphalique . D'autres composés tels que NSI-189 et la cérébrolysine ont été étudiés pour leurs effets stimulants cognitifs, mais this compound a montré une plus grande puissance dans la promotion de la connectivité synaptique et de la neurogenèse .

Références

Activité Biologique

Dihexa, a small molecule derived from angiotensin IV, has garnered significant attention in the field of neuroscience due to its potential neuroprotective and cognitive-enhancing properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cognitive function, and implications for neurodegenerative diseases.

This compound is chemically characterized as N-hexanoic-tyrosine-isoleucine-(6) aminohexanoic amide . It functions primarily by mimicking the action of hepatocyte growth factor (HGF), a crucial player in neuronal health. This compound binds with high affinity to the c-Met receptor, which is activated upon binding to HGF, leading to downstream signaling that promotes neuronal growth and survival .

Key Mechanisms

- c-Met Activation : this compound induces c-Met phosphorylation, enhancing HGF-dependent cell scattering and promoting synaptic plasticity.

- PI3K/AKT Pathway : It activates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is vital for cell survival and anti-apoptotic responses .

- Inflammatory Response Modulation : this compound has been shown to downregulate inflammatory markers in models of Alzheimer's disease (AD), suggesting a protective effect against neuroinflammation .

Effects on Cognitive Function

Research indicates that this compound exhibits significant procognitive effects , particularly in models of cognitive impairment such as Alzheimer’s disease. In studies involving APP/PS1 transgenic mice, this compound administration resulted in improved cognitive performance as measured by the Morris water maze task . The compound not only improved memory but also promoted synaptogenesis—formation of new synaptic connections—which is critical for learning and memory.

Case Studies and Findings

- Cognitive Improvement in APP/PS1 Mice :

- Motor Function Recovery in Parkinson's Models :

- Objective : To evaluate this compound's ability to restore motor function in pre-clinical models of Parkinson's disease.

- Findings : this compound administration led to significant recovery of motor functions and restoration of tyrosine hydroxylase (TH) staining, indicating recovery of dopaminergic neurons .

Summary of Research Findings

| Study Focus | Model | Key Findings |

|---|---|---|

| Cognitive Enhancement | APP/PS1 Mice | Improved memory performance; increased AngIV levels; reduced inflammation markers |

| Neuroprotection | Parkinson's Disease Model | Restoration of motor function; recovery of dopaminergic neurons; stimulation of new neuron production |

| Synaptogenic Activity | In vitro Studies | Induction of neuronal spinogenesis; enhanced synaptic connectivity |

Propriétés

IUPAC Name |

(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVNVNAVKZSPT-JTJYXVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032895 | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401708-83-5 | |

| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEXA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.